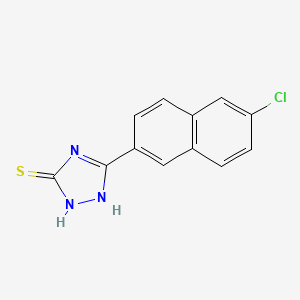
3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol is a heterocyclic compound that features a triazole ring fused with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol typically involves the reaction of 6-chloronaphthalene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium methoxide or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s thiol group can also form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-3-thiol
- 4-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol
- 6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol
Uniqueness
3-(6-chloronaphthalen-2-yl)-1H-1,2,4-triazole-5-thiol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom on the naphthalene ring and the thiol group on the triazole ring provides distinct properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C12H8ClN3S |
|---|---|
Poids moléculaire |
261.73 g/mol |
Nom IUPAC |
5-(6-chloronaphthalen-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C12H8ClN3S/c13-10-4-3-7-5-9(2-1-8(7)6-10)11-14-12(17)16-15-11/h1-6H,(H2,14,15,16,17) |
Clé InChI |
LTOPVNAMENMIBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)Cl)C=C1C3=NC(=S)NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


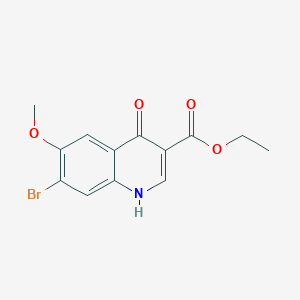
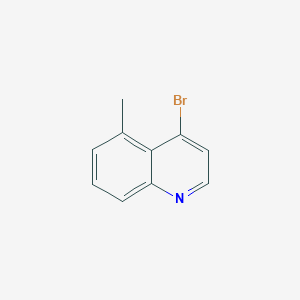
![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)

![N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)

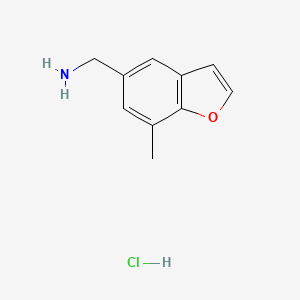
![3-[(Carboxymethyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B13463722.png)


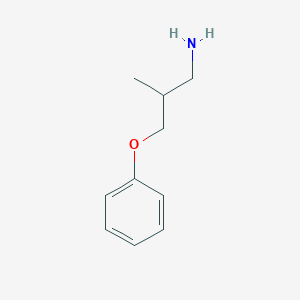
![2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid](/img/structure/B13463748.png)
![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
